![molecular formula C8H4Br2FN B12953609 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile](/img/structure/B12953609.png)
4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile
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Overview
Description
4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nucleophilic Substitution: Nucleophiles like amines or thiols
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitrile and fluorine can influence the reactivity of the bromomethyl group, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzonitrile
- 3-(Bromomethyl)-2-fluorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
Uniqueness
4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on the benzene ring. This unique arrangement allows for specific reactivity patterns and applications that may not be achievable with other similar compounds .
Biological Activity
4-Bromo-3-(bromomethyl)-2-fluorobenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, synthesis, and relevant research findings.
The molecular formula of this compound is C9H7Br2FN. The compound features a benzene ring substituted with two bromine atoms, one fluorine atom, and a nitrile group. The specific arrangement of these substituents enhances its reactivity and potential applications in various fields, particularly medicinal chemistry.
Synthesis and Derivatives
The synthesis of this compound typically involves halogenation reactions and nucleophilic substitutions. Its derivatives have been synthesized and evaluated for biological activity, particularly focusing on their antitumor and antimicrobial properties.
Table 1: Comparison of Structural Analogues
Compound Name | Key Features |
---|---|
4-Bromo-3-fluorobenzonitrile | Contains a fluorine atom; used in active pharmaceutical ingredients (APIs) |
4-Bromo-3-(bromomethyl)benzoic acid | Contains a carboxylic acid group |
4-Bromo-3-fluorophenol | Substituted with a hydroxyl group |
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can inhibit the proliferation of breast cancer cells and leukemia cell lines by inducing apoptosis. The mechanism often involves the interaction with DNA, leading to antimutagenic effects, which may reduce mutation frequencies caused by DNA-binding agents.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Antitumor Study : A recent study evaluated the cytotoxicity of a series of derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting strong antitumor potential.
- Antimicrobial Evaluation : In another study, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibition zones compared to control groups, indicating effective antimicrobial activity.
Interaction with Biological Macromolecules
Research has indicated that this compound can interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular signaling pathways, contributing to its biological effects.
Properties
Molecular Formula |
C8H4Br2FN |
---|---|
Molecular Weight |
292.93 g/mol |
IUPAC Name |
4-bromo-3-(bromomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H4Br2FN/c9-3-6-7(10)2-1-5(4-12)8(6)11/h1-2H,3H2 |
InChI Key |
QKPSDSQJEBTQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)CBr)Br |
Origin of Product |
United States |
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